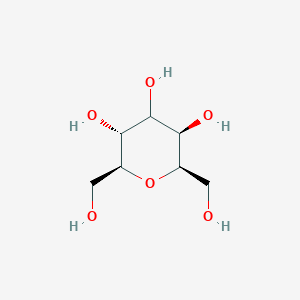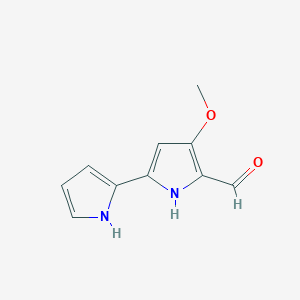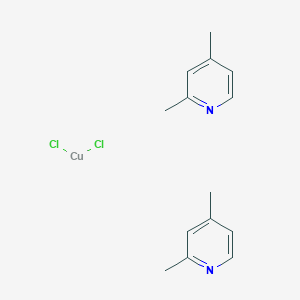
Bis(2,4-dimethylpyridinio)dichlorocuprate(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-dimethylpyridinio)dichlorocuprate(II) is a complex coordination compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Cu(DMP)2Cl2 and is a dark green crystalline solid. It has a molecular weight of 503.29 g/mol and is soluble in water and ethanol.
Mechanism Of Action
Bis(2,4-dimethylpyridinio)dichlorocuprate(II) acts as a catalyst in various reactions by coordinating with the reactants and facilitating the reaction. In electrochemistry, it acts as a mediator by transferring electrons between the electrode and the organic compound. In photovoltaics, it acts as a sensitizer by absorbing light and generating electrons that are transferred to the electrode.
Biochemical And Physiological Effects
Bis(2,4-dimethylpyridinio)dichlorocuprate(II) has not been extensively studied for its biochemical and physiological effects. However, it has been reported that this compound has low toxicity and does not cause any significant adverse effects on the environment.
Advantages And Limitations For Lab Experiments
Bis(2,4-dimethylpyridinio)dichlorocuprate(II) has several advantages for lab experiments. It is easy to synthesize, has high stability, and can be easily purified. It is also a cost-effective catalyst compared to other transition metal catalysts. However, one of the limitations of this compound is its low solubility in some solvents, which may affect its catalytic activity.
Future Directions
There are several future directions for the study of Bis(2,4-dimethylpyridinio)dichlorocuprate(II). One of the potential areas of research is the development of new synthetic methods to improve the yield and purity of the product. Another area of research is the study of the catalytic activity of this compound in new reactions. Furthermore, the application of Bis(2,4-dimethylpyridinio)dichlorocuprate(II) in other fields such as medicine and agriculture can also be explored.
Conclusion:
Bis(2,4-dimethylpyridinio)dichlorocuprate(II) is a complex coordination compound that has potential applications in various fields. Its easy synthesis, stability, and cost-effectiveness make it an attractive catalyst for lab experiments. Further research is needed to explore its potential applications in new fields and to develop new synthetic methods to improve its yield and purity.
Synthesis Methods
The synthesis of Bis(2,4-dimethylpyridinio)dichlorocuprate(II) involves the reaction between copper(II) chloride dihydrate and 2,4-dimethylpyridine in the presence of hydrochloric acid. The reaction takes place in an aqueous solution, and the product is obtained by filtration and drying. The yield of the product is around 70-80%, and the purity can be confirmed by various analytical techniques such as NMR, FTIR, and XRD.
Scientific Research Applications
Bis(2,4-dimethylpyridinio)dichlorocuprate(II) has been extensively studied for its potential applications in various fields such as catalysis, electrochemistry, and photovoltaics. It has been used as a catalyst in various reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction. It has also been used as an electrochemical mediator in the oxidation of various organic compounds. Furthermore, Bis(2,4-dimethylpyridinio)dichlorocuprate(II) has been studied for its potential application in photovoltaics as a sensitizer in dye-sensitized solar cells.
properties
CAS RN |
14434-99-2 |
|---|---|
Product Name |
Bis(2,4-dimethylpyridinio)dichlorocuprate(II) |
Molecular Formula |
C14H18Cl2CuN2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
dichlorocopper;2,4-dimethylpyridine |
InChI |
InChI=1S/2C7H9N.2ClH.Cu/c2*1-6-3-4-8-7(2)5-6;;;/h2*3-5H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
YBOPLLLHNLMTLV-UHFFFAOYSA-L |
SMILES |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.Cl[Cu]Cl |
Canonical SMILES |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.Cl[Cu]Cl |
Other CAS RN |
14434-99-2 |
synonyms |
BDPT bis(2,4-dimethylpyridinio)dichlorocuprate(II) bis(2,4-dimethylpyridinio)tetrachlorocuprate(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



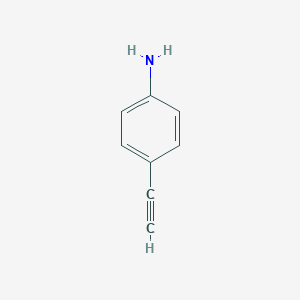

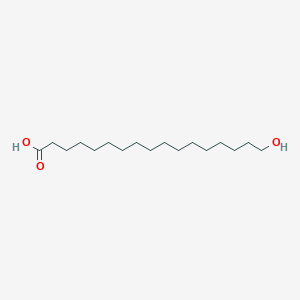
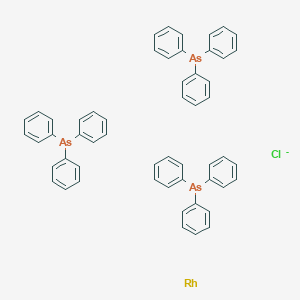
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)
![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B84100.png)
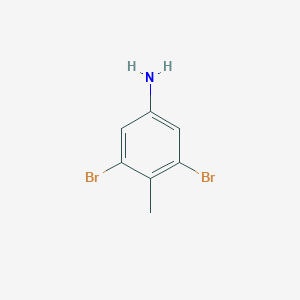
![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)
![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)
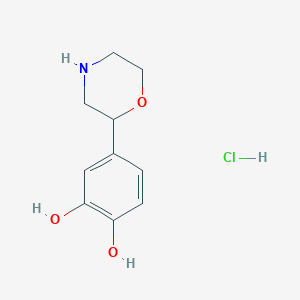
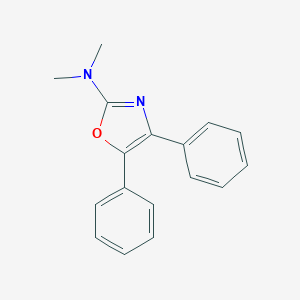
![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)
